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Compound of Interest

Compound Name: (Rac)-MEM 1003

Cat. No.: B10824521

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-MEM 1003 is a racemic mixture of the dihydropyridine derivative MEM 1003, a potent
antagonist of L-type voltage-gated calcium channels (L-VGCCs). Developed for the potential
treatment of Alzheimer's disease, it aimed to mitigate neuronal calcium dysregulation, a
pathological hallmark of several neurodegenerative disorders. This document provides a
comprehensive technical overview of (Rac)-MEM 1003, including its chemical structure,
mechanism of action, available preclinical and clinical data, and relevant experimental
methodologies.

Core Compound Details

(Rac)-MEM 1003 is a synthetic, small-molecule compound belonging to the dihydropyridine
class of organic molecules, known for their cardiovascular and neurological effects mediated
through the blockade of L-type calcium channels.
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Property Value

Chemical Formula C22H25CIN205

Molar Mass 432.9 g/mol

CAS Number 165187-25-7

Synonyms (Rac)-MEM 1003, MEM-1003 racemate

Chemical Name

(z)-3-ethyl 5-methyl 4-(2-chlorophenyl)-2-((2-
(dimethylamino)ethoxy)methyl)-6-methyl-1,4-
dihydropyridine-3,5-dicarboxylate

Mechanism of Action

L-type calcium channel antagonist

Therapeutic Indication

Investigated for Alzheimer's Disease

Mechanism of Action and Signaling Pathway

(Rac)-MEM 1003 functions as an antagonist of L-type voltage-gated calcium channels. In

neuronal cells, these channels play a crucial role in regulating calcium influx in response to

membrane depolarization. Dysregulation of calcium homeostasis is implicated in the

pathophysiology of Alzheimer's disease, leading to excitotoxicity and neuronal cell death. By

blocking these channels, (Rac)-MEM 1003 was hypothesized to restore normal intracellular

calcium levels, thereby exerting a neuroprotective effect.

The general signaling pathway for L-type calcium channel modulation is depicted below.
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L-type calcium channel signaling pathway and point of intervention for (Rac)-MEM 1003.

Preclinical Data

Publicly available preclinical data for (Rac)-MEM 1003 is limited. Studies were conducted to
assess its binding affinity and functional inhibition of L-type calcium channels, as well as its
efficacy in animal models of cognitive impairment. A conference abstract indicated that MEM
1003 demonstrated selective effects on the central nervous system with a superior
cardiovascular safety profile compared to other L-type calcium channel blockers.

Quantitative preclinical data such as IC50 and Ki values are not readily available in the public

domain.

Clinical Development

(Rac)-MEM 1003 was advanced to Phase 2a clinical trials for the treatment of mild to moderate
Alzheimer's disease.

Phase 2a Clinical Trial (NCT00257673)

This was a multicenter, randomized, double-blind, placebo-controlled study designed to
evaluate the safety and efficacy of (Rac)-MEM 1003.
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Trial Parameter Description

Clinical Trial ID NCT00257673

Indication Mild to moderate Alzheimer's Disease
Dosage Regimens 30 mg twice daily, 90 mg twice daily, Placebo

Change from baseline in the Alzheimer's
Primary Endpoint Disease Assessment Scale-cognitive subscale
(ADAS-cog)

The trial did not meet its primary endpoint.

However, in a subgroup of patients who were

also receiving cholinesterase inhibitors, a trend
Key Outcomes L

towards cognitive improvement was observed

with MEM 1003 treatment compared to placebo,

although this was not statistically significant.

- The press release stated that MEM 1003 was
Safety and Tolerability
generally well-tolerated.

Detailed quantitative results from this clinical trial, including specific p-values and effect sizes
for the subgroup analysis, have not been published in peer-reviewed journals.

Experimental Protocols

Detailed, specific experimental protocols for (Rac)-MEM 1003 are proprietary. However, based
on standard methodologies for dihydropyridine compounds, the following outlines the likely
experimental workflows.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.
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Generalized workflow for a radioligand binding assay to determine the affinity of (Rac)-MEM
1003 for L-type calcium channels.

In Vitro Functional Assay (Electrophysiology)

Patch-clamp electrophysiology is used to measure the functional inhibition of L-type calcium
channels in neuronal cells.
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Generalized workflow for an electrophysiological assay to assess the functional antagonism of
L-type calcium channels by (Rac)-MEM 1003.
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Synthesis

Dihydropyridine compounds are typically synthesized via the Hantzsch dihydropyridine
synthesis. This is a multi-component reaction involving an aldehyde, a beta-ketoester, and a
nitrogen donor (e.g., ammonia). The specific reactants and reaction conditions for the synthesis
of (Rac)-MEM 1003 are not publicly disclosed.

Conclusion

(Rac)-MEM 1003 is a dihydropyridine-based L-type calcium channel antagonist that was
investigated for the treatment of Alzheimer's disease. While preclinical rationale suggested
potential neuroprotective effects by modulating neuronal calcium homeostasis, the compound
failed to meet its primary endpoint in a Phase 2a clinical trial. The observation of a potential
positive trend in a subgroup of patients on concomitant cholinesterase inhibitors may warrant
further investigation into the role of L-type calcium channel modulation in specific patient
populations or in combination therapies for neurodegenerative diseases. The lack of detailed
published preclinical and clinical data limits a more in-depth analysis of its therapeutic potential.

« To cite this document: BenchChem. [(Rac)-MEM 1003 Dihydropyridine: A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824521#rac-mem-1003-dihydropyridine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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